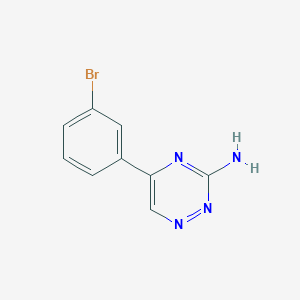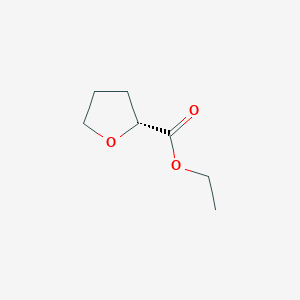
5-Fluoro-2-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenyloxazole is a fluorinated heterocyclic compound with the molecular formula C9H6FNO. It belongs to the class of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The incorporation of a fluorine atom into the oxazole ring significantly alters its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenyloxazole can be achieved through several methods. One common approach involves the selective C(5) lithiation of 2-substituted oxazole followed by treatment with an electrophile such as N-fluorobenzenesulfonimide . Another method includes the electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles using tetraethylammonium fluoride as the supporting electrolyte and fluoride source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalytic amounts of 18-crown-6 and potassium fluoride for nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-phenyloxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as cyano, hydroxy, and methoxy anions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the C(5) position.
Common Reagents and Conditions:
N-Fluorobenzenesulfonimide: Used for selective fluorination.
Tetraethylammonium Fluoride: Employed in electrochemical fluorination.
Major Products Formed:
2-Fluorobenzoxazole: Formed through nucleophilic substitution reactions.
4,5-Difluoro-4-methyl-2-propargylthio-2-oxazolines: Resulting from electrochemical fluorination.
Scientific Research Applications
5-Fluoro-2-phenyloxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenyloxazole involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
2-Fluorobenzoxazole: Shares a similar structure but differs in the position of the fluorine atom.
4,5-Difluoro-2-oxazoline: Another fluorinated oxazole with distinct chemical properties.
Thiazoles: Contain sulfur instead of oxygen in the ring, leading to different reactivity and applications.
Uniqueness: 5-Fluoro-2-phenyloxazole is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
626234-67-1 |
|---|---|
Molecular Formula |
C9H6FNO |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C9H6FNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
YIZFAMHJQUFFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
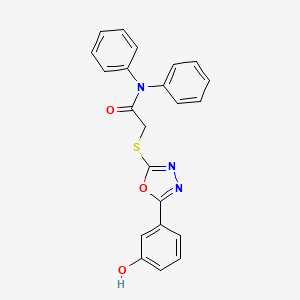
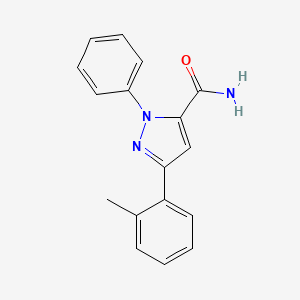
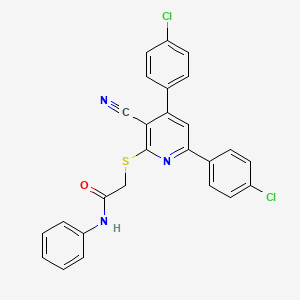
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
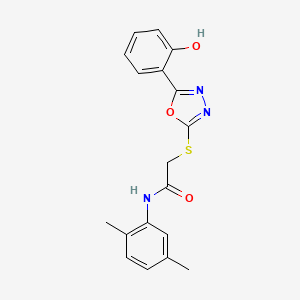
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
